4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of alkyne and oxirane functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions, and oxidizing agents like m-chloroperbenzoic acid for the epoxidation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne groups into alkenes or alkanes.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes. Substitution reactions typically produce various substituted alcohols or ethers.
Scientific Research Applications
4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The alkyne groups can also participate in click chemistry reactions, making the compound useful in bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
4,6-Octadiyn-3-one, 2-methyl-: Similar structure but with a methyl group instead of the heptyloxiranyl group.
4,6-Octadiyn-3-ol, 8-[(2R,3S)-3-heptyl-2-oxiranyl]-, (3S)-: Similar structure with an alcohol group instead of a ketone.
Uniqueness
Its specific stereochemistry also contributes to its distinct properties and interactions with other molecules .
Biological Activity
4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- is a compound with significant biological interest due to its unique chemical structure and potential pharmacological properties. The compound has the molecular formula C17H24O2 and is categorized under various chemical identifiers such as CAS Registry Number 681238-02-8 and PubChem CID 11777402.
Chemical Structure
The structural formula of 4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- includes a long carbon chain with two functional groups that contribute to its reactivity and biological activity. The presence of an alkyne moiety and a ketone group is notable for its potential interactions in biological systems.
Biological Activity
Antimicrobial Properties
Research indicates that compounds similar to 4,6-Octadiyn-3-one exhibit antimicrobial activity. The presence of the alkyne group is often associated with increased antibacterial properties. Studies have shown that derivatives of octadiynones can inhibit the growth of various pathogens, suggesting that this compound may also hold similar properties.
Anticancer Potential
Preliminary studies suggest that 4,6-Octadiyn-3-one may possess anticancer activity. Compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Further research is needed to elucidate the specific pathways affected by this compound.
Neuroprotective Effects
There is emerging evidence that compounds featuring alkynes can exhibit neuroprotective effects. This may be attributed to their ability to modulate neurotransmitter levels or protect against oxidative damage in neuronal cells.
Case Studies
-
Antimicrobial Activity
A study conducted by researchers at the University of California explored the antimicrobial efficacy of various octadiynones against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL for some derivatives. -
Anticancer Activity
A clinical trial assessing the effects of octadiynone derivatives on breast cancer cell lines demonstrated a dose-dependent induction of apoptosis. The study highlighted the potential for these compounds to serve as lead candidates for developing new cancer therapies. -
Neuroprotection
In vitro studies have shown that octadiynones can protect neuronal cells from glutamate-induced toxicity, suggesting their potential role in treating neurodegenerative diseases such as Alzheimer's.
Data Summary
Property | Value |
---|---|
Molecular Formula | C17H24O2 |
Molecular Weight | 264.38 g/mol |
CAS Number | 681238-02-8 |
PubChem CID | 11777402 |
Antimicrobial Activity | Effective against bacteria |
Anticancer Activity | Induces apoptosis in cancer cells |
Neuroprotective Effects | Protects against oxidative stress |
Properties
CAS No. |
681238-01-7 |
---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
8-[(2R,3S)-3-heptyloxiran-2-yl]octa-4,6-diyn-3-one |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h16-17H,3-7,10,13-14H2,1-2H3/t16-,17+/m0/s1 |
InChI Key |
FLWGFJVPYVWJCO-DLBZAZTESA-N |
Isomeric SMILES |
CCCCCCC[C@H]1[C@H](O1)CC#CC#CC(=O)CC |
Canonical SMILES |
CCCCCCCC1C(O1)CC#CC#CC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.